molecular formula C20H23ClN4O B15080070 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B15080070
M. Wt: 370.9 g/mol
InChI Key: XBQIIOUSJZDXOR-HYARGMPZSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a central acetohydrazide scaffold. The molecule features two critical substituents:

  • A 4-benzylpiperazinyl group at the 2-position of the acetohydrazide core, which may enhance solubility and modulate receptor interactions due to the piperazine moiety’s flexibility and basicity.
  • An (E)-4-chlorophenylmethylidene group at the hydrazone terminus, contributing steric and electronic effects via the electron-withdrawing chlorine atom.

This compound belongs to a broader class of hydrazones, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+

InChI Key

XBQIIOUSJZDXOR-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Hydrazones

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-Benzylpiperazinyl, 4-Cl-Ph 410.89* N/A N/A N/A
4b () Coumarin-amino, 4-Cl-Ph 356.08 N/A N/A
4d () Coumarin-amino, 3-NO2-Ph 337.01 N/A N/A
N’-[(4-Chlorophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide () Benzimidazole, 4-Cl-Ph 389.4 267 N/A
Fluorinated Hydrazone () Benzimidazole-sulfanyl, 4-F-Ph 345.35 N/A N/A

*Calculated based on molecular formula.

Antimicrobial Activity

  • Gram-positive bacteria: Compounds like 4f (N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide) () showed significant activity against S. aureus and B. subtilis, likely due to hydroxyl groups enhancing membrane disruption .
  • Gram-negative bacteria: The fluorinated hydrazone in exhibited MIC values of 13.3 μM against E. coli and 26.6 μM against K. pneumoniae, outperforming non-fluorinated analogs .

Spectral and Analytical Data

Table 2: Spectral Signatures of Key Compounds

Compound Name FTIR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Mass Spec (m/z) Reference
Target Compound Expected: ~3300 (N-H), ~1650 (C=O) N/A N/A N/A
4b () 3531 (=N), 1697 (C=O), 702 (C-Cl) 10.18 (NH), 7.97 (Ar-H), 4.29 (CH2) 356.08 [M+1]
4d () 3521 (=N), 1659 (C=O), 768 (C-NO2) N/A 337.01 [M+1]
Compound 1 () N/A 5.06 (CH2), 8.24 (CH=N), 7.75 (Ar-H) 389.4 [M+H]

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₂₁H₂₅ClN₄O
  • Molecular Weight : 403.9 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-benzyl-1-piperazine and 4-chlorobenzaldehyde followed by acetohydrazide formation. The detailed synthetic pathway can be referenced in various patents and research articles that discuss similar hydrazone derivatives .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the role of piperazine derivatives in inhibiting acetylcholinesterase (AChE) and urease. For example, several synthesized piperazine compounds demonstrated strong AChE inhibitory activity, with IC50 values ranging from 1.13 to 6.28 µM . Given that our compound contains a piperazine moiety, it may exhibit similar enzyme inhibition capabilities.

Anticancer Properties

Hydrazone derivatives have been investigated for their anticancer properties. A study reported that certain hydrazone compounds exhibited cytotoxic effects on various cancer cell lines, potentially through apoptosis induction . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can be attributed to several mechanisms:

  • Receptor Binding : Compounds with similar structures have shown high affinity for dopamine D4 receptors, which may influence neurochemical pathways related to mood and cognition .
  • Enzyme Interaction : The presence of the piperazine ring suggests potential interactions with various enzymes, possibly leading to inhibition or modulation of enzymatic activity.
  • Antioxidant Activity : Some hydrazone derivatives have demonstrated antioxidant properties, which could contribute to their overall biological efficacy.

Case Studies

StudyFindings
Study on Piperazine DerivativesDemonstrated significant antibacterial activity against multiple strains with IC50 values <10 µM .
Anticancer ResearchIdentified cytotoxic effects in hydrazone derivatives across various cancer cell lines .
Enzyme InhibitionHighlighted strong AChE inhibition in related compounds, suggesting potential for therapeutic applications .

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